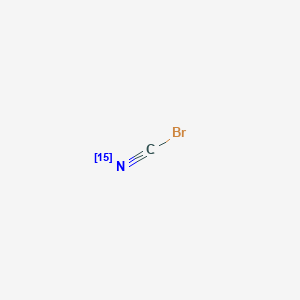

Cyanogen-15N bromide

描述

Historical Context and Evolution of Nitrogen-15 Labeling Methodologies

The history of stable isotope tracing is intrinsically linked to the development of mass spectrometry. The journey began in the early 20th century with the discovery of isotopes, which revealed that elements could exist in forms with different atomic masses. wikipedia.org Early mass spectrographs, developed by pioneers like F.W. Aston, provided the first evidence of stable isotopes for elements like neon. wikipedia.org

The application of stable isotopes as tracers in biological research began to take shape in the mid-20th century. However, the widespread use of ¹⁵N labeling was initially hampered by the technical limitations of analytical instrumentation. The evolution of mass spectrometry, particularly from the 1950s onwards, was a game-changer. wikipedia.org The development of gas chromatography-mass spectrometry (GC-MS) and later, more sophisticated techniques like multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) and thermal ionization mass spectrometry (TIMS), dramatically improved the precision, sensitivity, and accuracy of isotope ratio measurements. wikipedia.orgnumberanalytics.com

These technological advancements made it feasible to detect minute differences in isotopic abundances, paving the way for the routine use of ¹⁵N in complex biological and environmental samples. nih.govnih.gov Since the 1990s, there has been a steady increase in metabolic studies utilizing stable isotopes, which have become the preferred method over radioisotopes in many applications, including newborn screening and protein metabolism research. nih.govresearchgate.net The continuous refinement of mass spectrometry and sample preparation techniques continues to expand the possibilities of ¹⁵N labeling methodologies. numberanalytics.com

Overview of Cyanogen-15N Bromide as a Specialized Isotopic Reagent

This compound (BrC¹⁵N) is a specialized isotopic labeling reagent. It is the heavy-isotope-labeled version of cyanogen (B1215507) bromide (BrCN), a well-established chemical used for specific protein cleavage and immobilization. sigmaaldrich.comwikipedia.org The key function of this compound is to introduce the ¹⁵N isotope into molecules, thereby "tagging" them for subsequent analysis.

The primary application of its unlabeled counterpart, cyanogen bromide, is the selective cleavage of peptide bonds at the C-terminus of methionine residues. wikipedia.org This reaction is a fundamental tool in protein chemistry, allowing large proteins to be broken down into smaller, more manageable peptide fragments for sequencing and structural analysis. researchgate.netresearchgate.net By using this compound, researchers can generate protein fragments that are isotopically labeled at their newly formed C-terminal homoserine lactone, which results from the reaction with the methionine side chain. This specific placement of the ¹⁵N label allows for detailed tracking and quantification of these fragments in mass spectrometry-based proteomics studies.

Furthermore, cyanogen bromide is used to activate agarose (B213101) resins for affinity chromatography, a technique for purifying proteins. wikipedia.org The reagent reacts with the hydroxyl groups on the agarose matrix, which can then covalently bind to the primary amines of a protein, immobilizing it. While less common, using this compound in this context could potentially be used to study the immobilization process itself or to quantify the bound protein. The compound also serves as a precursor in organic synthesis for creating more complex ¹⁵N-labeled molecules. cymitquimica.comnih.gov For instance, the ¹⁵N-labeled guanidine (B92328) group, a key component in molecules like arginine and creatine, can be synthesized using ¹⁵N-labeled precursors derived from reactions involving compounds like cyanogen bromide.

Data Tables

Table 1: Physicochemical Properties of Cyanogen Bromide and its ¹⁵N Isotope

| Property | Cyanogen Bromide (BrCN) | This compound (BrC¹⁵N) |

| Molecular Formula | CBrN | BrC¹⁵N |

| Molecular Weight | 105.92 g/mol | 106.91 g/mol |

| Melting Point | 50 to 53 °C | 50 to 53 °C |

| Boiling Point | 61 to 62 °C | 61 to 62 °C |

| Appearance | Colorless solid | Colorless solid |

| CAS Number | 506-68-3 | 63419-72-7 |

Data sourced from references sigmaaldrich.comwikipedia.orgscbt.compharmacompass.com

Table 2: Research Applications of Cyanogen Bromide-Mediated Reactions

| Research Area | Application | Purpose | Key Findings |

| Proteomics | Protein Cleavage | To generate smaller peptide fragments for identification and sequencing. | Allows for the structural elucidation of proteins and the identification of post-translational modifications. researchgate.net |

| Bioseparation | Protein Immobilization | To couple proteins to agarose supports for affinity chromatography. | A common and effective method for preparing affinity gels due to its simple reaction conditions. wikipedia.org |

| Organic Synthesis | Cyanation Reagent | To synthesize cyanamides and other nitrogen-containing organic molecules. | Acts as an electrophilic cyanogen source in various organic reactions. wikipedia.org |

| Water Treatment | Disinfection Byproduct Studies | To study the formation of disinfection byproducts in bromide-rich water. | Chlorination of water containing bromide and organic nitrogen precursors can form cyanogen bromide. acs.orgdss.go.th |

Structure

3D Structure

属性

IUPAC Name |

bromoformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrN/c2-1-3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDGTVJJHBUTRL-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#[15N])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745725 | |

| Record name | (~15~N)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63419-72-7 | |

| Record name | (~15~N)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanogen-15N bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of Cyanogen 15n Bromide

Chemical Synthesis Routes for Cyanogen-¹⁵N Bromide

The primary method for synthesizing cyanogen-¹⁵N bromide involves the reaction of a ¹⁵N-labeled cyanide salt with bromine. This established method can be adapted for isotopic labeling by utilizing a precursor enriched with the stable nitrogen isotope, ¹⁵N.

Precursor Chemistry and Reaction Pathways Utilizing Nitrogen-15 Sources

The synthesis of cyanogen-¹⁵N bromide typically begins with a ¹⁵N-enriched cyanide source, such as potassium cyanide-¹⁵N (K¹⁵CN) or sodium cyanide-¹⁵N (Na¹⁵CN). oup.com The fundamental reaction pathway involves the oxidation of the ¹⁵N-labeled cyanide ion by bromine.

A common laboratory-scale synthesis involves the slow addition of a bromine solution to an aqueous solution of K¹⁵CN. oup.com The reaction can be represented as:

K¹⁵CN + Br₂ → Br¹⁵CN + KBr oup.com

This reaction is typically performed in water, and the resulting cyanogen-¹⁵N bromide can be distilled from the reaction mixture. oup.com An alternative approach involves reacting cyanide and bromide ions in the presence of a hypochlorite (B82951) and water at a controlled pH, typically between 7 and 10. google.com This method can generate cyanogen (B1215507) bromide in situ or allow for its extraction using a water-immiscible solvent like toluene. google.com

The choice of the ¹⁵N-labeled precursor is a critical first step. These precursors are themselves synthesized from simpler ¹⁵N-containing compounds, such as ¹⁵N-ammonia or ¹⁵N-nitrate, through various industrial or laboratory processes. The isotopic purity of the final cyanogen-¹⁵N bromide product is directly dependent on the enrichment level of the initial ¹⁵N source. researchgate.net

Purification and Isolation Techniques for Assuring Isotopic Purity

After synthesis, the crude cyanogen-¹⁵N bromide must be purified to remove unreacted starting materials, byproducts, and any solvents used. The purification process is also vital for ensuring the final product's isotopic integrity is not compromised.

Common purification techniques include:

Distillation: Cyanogen bromide is a volatile solid with a boiling point of 61-62°C. Distillation is an effective method to separate it from non-volatile impurities like potassium bromide. oup.com The process may involve an initial distillation from the reaction mixture followed by a second distillation after drying with an agent like anhydrous calcium chloride. oup.comorgsyn.org

Recrystallization: This technique can be used to further purify the solid cyanogen bromide, although its volatility requires careful handling.

Chromatography: For applications requiring extremely high purity, chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed. researchgate.netnih.gov Reversed-phase HPLC, for example, has been used to purify peptides cleaved by cyanogen bromide, demonstrating its utility in separating the compound and its reaction products. researchgate.netnsf.gov

Throughout the purification process, it is essential to use equipment that is free from contaminants containing natural abundance nitrogen.

Analytical Assessment of Nitrogen-15 Isotopic Purity and Concentration

Determining the isotopic purity and concentration of the final cyanogen-¹⁵N bromide product is a critical quality control step. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): This is the most direct and common method for determining isotopic enrichment. By analyzing the mass-to-charge ratio of the molecule, the relative abundance of Br¹⁵CN (mass ~107.9) versus Br¹⁴CN (mass ~106.9) can be precisely measured. nist.gov Electron ionization mass spectrometry can be used to analyze the fragments. nist.gov For more complex samples, such as proteins cleaved by BrCN, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS are utilized. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy is a powerful tool for confirming the position of the ¹⁵N label within the molecule and for quantifying the isotopic enrichment. anr.fr While ¹³C NMR is more established for isotopic analysis, methods for quantitative ¹⁵N NMR are being developed and offer high precision. anr.fr

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for analyzing volatile compounds like cyanogen bromide. It separates the compound from any volatile impurities before it enters the mass spectrometer for isotopic analysis. nih.gov

The following table provides an overview of the analytical methods used to assess the purity and enrichment of cyanogen-¹⁵N bromide.

| Analytical Technique | Information Obtained | Key Advantages |

|---|---|---|

| Mass Spectrometry (MS) | Isotopic ratio (¹⁵N/¹⁴N), molecular weight confirmation. nist.gov | High sensitivity and accuracy for isotopic abundance. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Confirmation of ¹⁵N label position, quantification of enrichment. anr.fr | Provides structural information and position-specific isotopic content. anr.fr |

| Gas Chromatography (GC) | Separation from volatile impurities, chemical purity assessment. nist.gov | Excellent separation efficiency for volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Purification and separation from non-volatile impurities. researchgate.net | Applicable to a wide range of compounds and complex mixtures. nih.gov |

The combination of these synthetic, purification, and analytical methodologies allows for the production of high-purity, highly enriched cyanogen-¹⁵N bromide, a valuable tool for advanced scientific research.

Advanced Spectroscopic Characterization Techniques for Cyanogen 15n Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of Nitrogen-15 Nuclei

Nitrogen-15 NMR spectroscopy is a highly effective method for investigating the structure of nitrogen-containing compounds. wikipedia.org The use of ¹⁵N-labeled cyanogen (B1215507) bromide (BrC¹⁵N) allows for sensitive probing of the nitrogen nucleus's local environment.

Elucidation of Nitrogen-15 Chemical Shifts and Anisotropy

The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. In studies involving the reaction of ¹⁵N-labeled cyanogen bromide with biomolecules, the resulting ¹⁵N chemical shifts provide insight into the newly formed chemical structures. For instance, in the reaction of BrC¹⁵N with myoglobin, two hyperfine-shifted ¹⁵N resonances were observed, indicating the formation of an N-tetrazole ring attached to a histidyl imidazole. nih.gov

Table 1: Representative ¹⁵N Chemical Shifts in Cyanogen Bromide Derivatives This table is illustrative and provides examples of ¹⁵N chemical shifts in environments formed by reactions involving cyanogen bromide. Chemical shifts are referenced as reported in the source literature.

| Derivative/Complex | Observed ¹⁵N Chemical Shift (ppm) | Context | Source |

|---|---|---|---|

| BrC¹⁵N-modified Myoglobin + N₃⁻ | Hyperfine-shifted signals | Formation of a ferric iron-bound N-tetrazole ring. nih.gov | nih.gov |

| Cyano-peroxidase complexes | 412 to 578 | Probing the heme environment; upfield shift compared to other hemeproteins, suggesting unique trans ligand effects and hydrogen bonding. nih.gov | nih.gov |

Analysis of Nitrogen-15 Spin-Spin Coupling Constants (e.g., J(¹⁵N,¹³C), J(¹⁵N,¹H))

Spin-spin coupling constants (J-couplings) provide through-bond connectivity information and are invaluable for structural elucidation. nih.gov The analysis of one-bond (¹J) and multiple-bond (ⁿJ) couplings involving ¹⁵N, such as J(¹⁵N,¹³C) and J(¹⁵N,¹H), can definitively establish molecular structures and identify tautomeric forms or reaction pathways. nih.gov

While direct measurement of the ¹J(¹⁵N,¹³C) coupling constant in isolated Cyanogen-¹⁵N bromide is not prominently featured in the reviewed literature, the principles are well-established. For other nitriles, these coupling constants are used to probe the nature of the C≡N bond. In the context of reaction products of BrCN, observing ¹H-¹⁵N couplings can confirm the formation of specific structures, such as distinguishing between imino and amino groups in heterocyclic synthesis. nih.gov The magnitude of one-bond ¹H-¹⁵N couplings is typically around 90 Hz. huji.ac.il

Relaxation Dispersion and Dynamics Studies Utilizing Nitrogen-15 Labeled Sites

Nitrogen-15 relaxation dispersion NMR spectroscopy is a powerful technique for characterizing molecular dynamics on the microsecond to millisecond (μs-ms) timescale. utoronto.ca This method measures the chemical exchange contribution to the transverse relaxation rate (R₂) of ¹⁵N nuclei. ethz.ch While these studies are most commonly applied to large biomolecules like proteins to probe conformational exchange, folding pathways, and ligand binding, the underlying principles rely on the presence of an NMR-active ¹⁵N label. utoronto.capsu.edu

Cyanogen bromide is frequently used in protein chemistry to cleave polypeptide chains at methionine residues. psu.edu When proteins are uniformly ¹⁵N-labeled, subsequent studies on the cleaved fragments or the modified protein can utilize ¹⁵N relaxation dispersion to understand the dynamic consequences of the cleavage or modification. psu.eduwindows.net For example, the dynamic behavior of peptide fragments generated by BrCN cleavage can be probed by measuring the ¹H-¹⁵N heteronuclear NOE, which provides information on the flexibility of the peptide backbone. psu.edu

Vibrational Spectroscopy (Infrared and Raman) with Isotopic Substitution Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, measures the frequencies of molecular vibrations. Isotopic substitution is a key technique in this field, as the change in atomic mass alters the vibrational frequencies without significantly affecting the molecular force field, allowing for definitive assignment of vibrational modes. libretexts.orgapacwomen.ac.in

Identification of Nitrogen-15 Isotope-Sensitive Vibrational Modes and Frequency Shifts

The substitution of ¹⁴N with ¹⁵N in cyanogen bromide leads to predictable shifts in its vibrational frequencies, particularly for modes that involve significant nitrogen atom displacement. Cyanogen bromide (BrCN) is a linear molecule with three fundamental vibrational modes: the C-Br stretch (ν₁), the doubly degenerate Br-C-N bend (ν₂), and the C≡N stretch (ν₃). nist.gov

Studies on the high-resolution infrared spectra of BrC¹⁴N and BrC¹⁵N have precisely determined these frequency shifts. researchgate.nettandfonline.com The C≡N stretching frequency (ν₃) shows a significant downward shift upon ¹⁵N substitution, as expected from the increased reduced mass of the C≡N oscillator. The C-Br stretch (ν₁) is also affected, though to a lesser extent. These experimentally observed shifts are crucial for refining the anharmonic force field of the molecule. tandfonline.com

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Gaseous Cyanogen Bromide Isotopomers This table presents the fundamental vibrational frequencies for different isotopomers of cyanogen bromide, illustrating the effect of ¹⁵N substitution.

| Vibration | Description | ⁷⁹Br¹²C¹⁴N | ⁸¹Br¹²C¹⁴N | ⁷⁹Br¹²C¹⁵N | ⁸¹Br¹²C¹⁵N | Source |

|---|---|---|---|---|---|---|

| ν₁ | C–Br Stretch | 580.3 | 574.6 | 576.9 | 571.2 | researchgate.nettandfonline.com |

| ν₂ | Bend | 353.9 | 351.9 | 345.5 | 343.6 | researchgate.nettandfonline.com |

| ν₃ | C≡N Stretch | 2187.0 | 2187.0 | 2154.2 | 2154.2 | researchgate.nettandfonline.com |

Conformational Analysis Through Nitrogen-15-Induced Vibrational Perturbations

The precise data obtained from the vibrational spectra of different isotopomers, including ¹³C and ¹⁵N substitutions, are instrumental in determining an accurate equilibrium structure and the intramolecular potential energy surface of a molecule. tandfonline.com For cyanogen bromide, the analysis of rotational constants and vibrational frequencies from six different isotopomers has allowed for a highly refined calculation of its geometry. tandfonline.com These studies confirm the linear symmetric structure of the monomeric molecule in the gas phase. rsc.org The agreement between experimentally observed isotopic shifts and those calculated based on a linear model provides strong evidence for this conformation. Any deviation from linearity would result in a more complex vibrational spectrum and isotopic shifts inconsistent with theoretical calculations for a linear structure.

Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and isotopic analysis of molecules such as Cyanogen-15N bromide. nih.gov This method provides critical information on the isotopic composition of the molecule and reveals its intrinsic fragmentation behavior upon ionization, which is essential for its identification and for tracking its metabolic or reaction pathways. The incorporation of the stable isotope ¹⁵N provides a distinct mass shift, enabling precise tracking and differentiation from its naturally occurring ¹⁴N counterpart. sigmaaldrich.cnsigmaaldrich.com

High-Resolution Mass Spectrometry for Precise Isotopic Mass Determination

High-Resolution Mass Spectrometry (HRMS) offers the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision is fundamental for the analysis of isotopically labeled compounds like this compound. HRMS can distinguish between ions of the same nominal mass but different elemental compositions (isobars) and, more importantly, between different isotopic variants of the same molecule (isotopologues). almacgroup.com

The primary utility of HRMS in this context is the unambiguous confirmation of isotopic incorporation and the determination of isotopic purity. almacgroup.com For this compound, the presence of the ¹⁵N atom results in a molecule with a distinct monoisotopic mass compared to the unlabeled Cyanogen bromide and other isotopologues. By comparing the experimentally measured mass to the theoretically calculated exact mass, researchers can confirm the identity and isotopic enrichment of a sample. almacgroup.com

The theoretical monoisotopic masses of Cyanogen bromide and its ¹³C and ¹⁵N isotopologues are calculated using the exact masses of the most abundant or specific isotopes (e.g., ¹²C, ¹³C, ¹⁴N, ¹⁵N, ⁷⁹Br, ⁸¹Br). For instance, the monoisotopic mass of Cyanogen bromide-¹³C,¹⁵N has been computed to be 106.92180 Da. nih.gov This level of precision allows for clear differentiation between the various labeled and unlabeled species.

Table 1: Theoretical Monoisotopic Masses of Cyanogen Bromide Isotopologues This interactive table allows you to filter and sort through the different isotopic variants of Cyanogen Bromide to see their precise calculated masses.

| Compound Name | Molecular Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) |

| Cyanogen bromide | BrCN | ⁷⁹Br¹²C¹⁴N | 104.9244 |

| Cyanogen bromide | ⁸¹Br¹²C¹⁴N | ⁸¹Br¹²C¹⁴N | 106.9224 |

| This compound | BrC¹⁵N | ⁷⁹Br¹²C¹⁵N | 105.9215 |

| This compound | BrC¹⁵N | ⁸¹Br¹²C¹⁵N | 107.9195 |

| Cyanogen bromide-¹³C | Br¹³CN | ⁷⁹Br¹³C¹⁴N | 105.9278 |

| Cyanogen bromide-¹³C,¹⁵N | Br¹³C¹⁵N | ⁷⁹Br¹³C¹⁵N | 106.9248 |

| Cyanogen bromide-¹³C,¹⁵N | Br¹³C¹⁵N | ⁸¹Br¹³C¹⁵N | 108.9228 |

Fragmentation Pathways of this compound and its Adducts

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides a structural fingerprint of a molecule. In electron ionization (EI) mass spectrometry, the Cyanogen bromide molecule (BrCN) undergoes fragmentation upon impact with high-energy electrons. nist.gov The fragmentation pattern for this compound is expected to follow the same pathways as its unlabeled analog, with a predictable mass shift for any fragment containing the ¹⁵N isotope.

The primary fragmentation of the molecular ion [BrC¹⁵N]⁺˙ involves the cleavage of the C-Br bond, which is the weakest bond in the molecule. researchgate.net This leads to the formation of two key fragment ions: the bromide ion ([Br]⁺) and the cyanide radical cation ([C¹⁵N]⁺˙).

The main fragmentation pathways are:

C-Br Bond Cleavage: The most prominent fragmentation pathway is the loss of a bromine atom, resulting in the formation of the cyanide ion. For the labeled compound, this gives the [C¹⁵N]⁺ ion.

BrC¹⁵N + e⁻ → [BrC¹⁵N]⁺˙ + 2e⁻

[BrC¹⁵N]⁺˙ → [C¹⁵N]⁺ + Br˙

Formation of Bromine Ion: Cleavage can also result in the positive charge being retained by the bromine atom.

[BrC¹⁵N]⁺˙ → Br⁺ + ˙C¹⁵N

The NIST mass spectrum for unlabeled Cyanogen bromide shows major peaks corresponding to the molecular ion (m/z 105/107, due to ⁷⁹Br/⁸¹Br isotopes) and the cyanide fragment (m/z 26). nist.gov For this compound, the molecular ion peaks would be shifted to m/z 106/108, and the corresponding ¹⁵N-containing cyanide fragment would appear at m/z 27.

In softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), this compound may form adducts with solvent molecules or other species present in the ion source. usp.brlcms.cz For example, protonated adducts [BrC¹⁵N+H]⁺ or adducts with metal ions (e.g., sodium, [BrC¹⁵N+Na]⁺) can be observed. The fragmentation of these adducts often proceeds through different, lower-energy pathways, typically involving the neutral loss of the parent molecule or parts of it.

Table 2: Expected m/z Values in Mass Spectra of Cyanogen Bromide and this compound This interactive table details the expected mass-to-charge ratios (m/z) for the primary ions generated from unlabeled and ¹⁵N-labeled Cyanogen Bromide during mass spectrometry analysis. Note the characteristic +1 Da shift for fragments containing the ¹⁵N isotope.

| Ion Description | Formula (Unlabeled) | Expected m/z (Unlabeled) | Formula (¹⁵N-Labeled) | Expected m/z (¹⁵N-Labeled) |

| Molecular Ion (⁷⁹Br) | [BrCN]⁺˙ | 105 | [BrC¹⁵N]⁺˙ | 106 |

| Molecular Ion (⁸¹Br) | [BrCN]⁺˙ | 107 | [BrC¹⁵N]⁺˙ | 108 |

| Cyanide Fragment | [CN]⁺ | 26 | [C¹⁵N]⁺ | 27 |

| Bromine Fragment | [⁷⁹Br]⁺ | 79 | [⁷⁹Br]⁺ | 79 |

| Bromine Fragment | [⁸¹Br]⁺ | 81 | [⁸¹Br]⁺ | 81 |

Applications of Cyanogen 15n Bromide in Mechanistic Organic and Bioorganic Chemistry

Mechanistic Elucidation of Nitrogen-Containing Reaction Pathways

The incorporation of a ¹⁵N label via Cyanogen-¹⁵N bromide provides a unique spectroscopic and mass-spectrometric handle to probe the intricate details of reaction mechanisms involving nitrogen-containing compounds.

Tracing Nitrogen Atom Rearrangements and Transformations

The definitive signature of the ¹⁵N isotope allows for the unambiguous tracking of nitrogen atoms throughout a reaction sequence. This is particularly valuable in reactions where nitrogen atoms undergo rearrangement or are transferred between molecules. For instance, in the study of the von Braun reaction, which involves the reaction of cyanogen (B1215507) bromide with tertiary amines, using Cyanogen-¹⁵N bromide would enable researchers to follow the labeled cyano group and determine the precise mechanism of ring-opening and the formation of N-alkyl cyanamides. researchgate.net

Similarly, in the synthesis of ¹⁵N-labeled heterocyclic compounds, Cyanogen-¹⁵N bromide can serve as the source of the labeled nitrogen atom. capes.gov.brnih.gov By analyzing the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the exact position of the ¹⁵N label can be determined, confirming the proposed reaction pathway. For example, in the synthesis of ¹⁵N₃-labeled purine (B94841) derivatives, ¹⁵N-labeled guanidine (B92328), derived from the reaction of ¹⁵NH₃ and cyanogen bromide, is a key intermediate. capes.gov.br The subsequent steps leading to the final purine structure can be monitored by tracking the incorporated ¹⁵N atoms.

The table below summarizes key research findings where the tracing of nitrogen atoms was crucial.

| Research Area | Key Finding | Analytical Techniques |

| Heterocycle Synthesis | Confirmed the incorporation of the ¹⁵N atom from Cyanogen-¹⁵N bromide into the final heterocyclic ring structure. nih.gov | ¹H NMR, ¹³C NMR, ¹⁵N NMR, Mass Spectrometry |

| Purine Synthesis | Utilized ¹⁵N-labeled guanidine, synthesized from ¹⁵NH₃ and cyanogen bromide, as a precursor to track nitrogen atoms in the formation of ¹⁵N₃-guanine. capes.gov.br | Mass Spectrometry |

| Azido-Tetrazole Equilibrium | The selective inclusion of ¹⁵N isotopes allows for a detailed study of the azido-tetrazole equilibrium in tetrazoloazine series through analysis of NMR chemical shifts and coupling constants. researchgate.net | ¹H-¹⁵N, ¹³C-¹⁵N, ¹⁵N-¹⁵N NMR |

Investigation of Kinetic Isotope Effects Mediated by Nitrogen-15

The difference in mass between ¹⁴N and ¹⁵N can lead to a measurable difference in reaction rates, known as a kinetic isotope effect (KIE). The study of ¹⁵N KIEs provides profound insights into the transition state of a reaction, particularly the bonding environment of the nitrogen atom at the rate-determining step. wur.nl

When Cyanogen-¹⁵N bromide is used as a reactant, the observed KIE can help to elucidate whether the C-N bond is being formed or broken in the transition state. A normal KIE (k¹⁴/k¹⁵ > 1) suggests that a bond to the nitrogen atom is being broken, while an inverse KIE (k¹⁴/k¹⁵ < 1) indicates that bonding to the nitrogen atom is becoming stiffer, for instance, through protonation or the formation of a new bond. nih.gov The magnitude of the KIE can also provide information about the geometry and vibrational frequencies of the transition state.

The following table presents data on the application of Nitrogen-15 KIEs in mechanistic studies.

| Reaction Studied | Observed KIE | Mechanistic Implication |

| HIV-1 Protease-Catalyzed Peptidolysis | Inverse ¹⁵N KIE (0.995 ± 0.002 in H₂O) | Stiffening of bonding to the proline nitrogen atom in the transition state, likely due to protonation. nih.gov |

| Nitrous Oxide Production | Position-specific KIEs for Nα and Nβ | Provides mechanistic insight into the incorporation of each nitrogen atom during N₂O biosynthesis. |

Precursor in the Synthesis of Complex Nitrogen-15 Labeled Molecules

Cyanogen-¹⁵N bromide is a versatile and valuable precursor for the synthesis of a wide array of complex molecules containing a ¹⁵N label. This isotopic enrichment is essential for various advanced analytical techniques used to study molecular structure and function.

Stereoselective Introduction of Nitrogen-15 into Chiral Centers

The creation of chiral centers containing a ¹⁵N atom is a significant challenge in synthetic organic chemistry. While nitrogen atoms can be chiral centers, they often undergo rapid pyramidal inversion, leading to racemization. youtube.com However, by employing specific synthetic strategies, it is possible to introduce a ¹⁵N-labeled nitrogen atom stereoselectively.

One such approach involves the von Braun ring opening of chiral piperidines with Cyanogen-¹⁵N bromide. nih.gov This reaction can proceed with high regio- and stereoselectivity, yielding ring-opened products with a ¹⁵N-labeled cyanamide (B42294) and a benzylic bromide. These products can then be further transformed into a variety of uniquely substituted alkylamine derivatives containing multiple chiral centers, with the ¹⁵N label serving as a probe for stereochemical and mechanistic studies.

Synthesis of Nitrogen-15 Enriched Heterocyclic Compounds

Cyanogen-¹⁵N bromide is a key reagent for the synthesis of ¹⁵N-enriched heterocyclic compounds. researchgate.netnih.gov These labeled compounds are invaluable for NMR studies, as the ¹⁵N nucleus provides additional structural information through chemical shifts and coupling constants.

For example, the condensation of a ¹⁵N-labeled precursor, derived from Cyanogen-¹⁵N bromide, with other reagents can lead to the formation of various heterocyclic systems, such as pyrimidines, purines, and tetrazoles. researchgate.netcapes.gov.br In the synthesis of ¹⁵N-labeled tetrazolo[1,5-a]pyrimidines, the incorporation of the ¹⁵N atom from a labeled cyanamide intermediate allows for detailed investigation of the azido-tetrazole equilibrium using ¹⁵N NMR spectroscopy. researchgate.net

Preparation of Nitrogen-15 Labeled Biomolecules for Structural and Functional Probing (e.g., peptides, oligonucleotides)

The site-specific incorporation of ¹⁵N labels into biomolecules such as peptides and oligonucleotides is crucial for understanding their three-dimensional structure and biological function. core.ac.uk Cyanogen bromide is widely used for cleaving proteins at methionine residues. wikipedia.org When Cyanogen-¹⁵N bromide is used, the resulting peptide fragments can be analyzed to gain insights into protein structure and folding.

Furthermore, ¹⁵N-labeled amino acids and nucleic acid precursors, synthesized using Cyanogen-¹⁵N bromide, can be incorporated into peptides and oligonucleotides, respectively. researchgate.netcas.cn These labeled biomolecules are then amenable to detailed structural analysis by multidimensional NMR spectroscopy. For instance, the expression of proteins in media containing ¹⁵NH₄Cl as the sole nitrogen source, which can be derived from ¹⁵N-labeled precursors, allows for uniform ¹⁵N labeling. rsc.org This enables the determination of high-resolution structures and the study of protein-ligand interactions.

The table below highlights the use of Cyanogen-¹⁵N bromide in the preparation of labeled biomolecules.

| Biomolecule Class | Labeling Strategy | Purpose of Labeling |

| Peptides | Cleavage of fusion proteins with Cyanogen-¹⁵N bromide. cas.cn | Release and purification of ¹⁵N-labeled target peptides for structural studies. |

| Oligonucleotides | Synthesis of ¹⁵N-labeled nucleobases from precursors prepared using Cyanogen-¹⁵N bromide. nih.gov | Probing the structure and dynamics of nucleic acids by NMR. |

| Proteins | Expression in ¹⁵N-enriched media where the nitrogen source is derived from ¹⁵N-labeled compounds. rsc.org | Determination of protein structure and function using multidimensional NMR. |

Probing Molecular Recognition and Intermolecular Interactions

The combination of ¹⁵N isotopic labeling and cyanogen bromide cleavage is a cornerstone for investigating the non-covalent interactions that govern molecular recognition events, such as the binding of a ligand to its receptor.

Study of Ligand-Receptor Interactions Utilizing Nitrogen-15 Probes

The study of ligand-receptor interactions is fundamental to drug discovery and understanding cellular signaling. Nitrogen-15 labeling provides a sensitive probe to map these interactions at an atomic level. qucosa.de By introducing ¹⁵N labels into a receptor protein, researchers can monitor changes in the chemical environment of individual atoms upon the binding of a ligand.

The general workflow involves expressing the receptor protein in a medium containing a ¹⁵N source, leading to global incorporation of the isotope. weizmann.ac.il After purification, the labeled receptor is mixed with its unlabeled ligand. The complex can then be analyzed directly by NMR, or it can be fragmented with cyanogen bromide. The resulting ¹⁵N-labeled peptides are then analyzed by mass spectrometry or NMR. researchgate.netnih.govnih.gov

In NMR spectroscopy, the ¹⁵N labels allow for the acquisition of heteronuclear single quantum coherence (HSQC) spectra. These spectra show a peak for each nitrogen-hydrogen bond in the protein, effectively creating a fingerprint of the protein's structure. researchmap.jp When a ligand binds, residues at the interaction interface or those undergoing conformational changes will experience a different chemical environment, causing their corresponding peaks in the HSQC spectrum to shift or change in intensity. By identifying which peaks are perturbed, scientists can map the ligand-binding site on the receptor. researchmap.jp

Mass spectrometry is used to precisely measure the mass of the peptide fragments generated by cyanogen bromide cleavage. libretexts.orgnih.gov The mass difference between peptides from the unbound receptor and the ligand-bound complex can indicate regions of interaction. Furthermore, comparing the peptide maps of the labeled versus unlabeled protein helps in the unambiguous identification of fragments.

Table 1: Illustrative Mass Changes in a ¹⁵N-Labeled Peptide after Cyanogen Bromide Cleavage

| Peptide Sequence | Number of Nitrogen Atoms | Mass of Unlabeled Peptide (¹⁴N) | Mass of Labeled Peptide (¹⁵N) | Mass Difference (Da) |

| Ser-Val-Ile-Met | 5 | 461.27 | 466.27 | 5 |

| Xaa-Ile-Asp-His-Ile-Arg-Phe | 11 | 916.51 | 927.51 | 11 |

| Gly-Ala-Phe-Arg-Leu-Ile | 8 | 704.44 | 712.44 | 8 |

This table illustrates the principle of mass shifts due to ¹⁵N incorporation. The exact mass will vary based on the specific amino acid composition. Xaa represents a variable amino acid.

This ability to pinpoint specific residues involved in binding is invaluable for the rational design of new drugs and for understanding the basis of receptor specificity.

Investigation of Enzyme Catalysis Mechanisms Through Nitrogen-15 Labeling

Understanding how enzymes accelerate chemical reactions with remarkable specificity is a central goal of biochemistry. Nitrogen-15 labeling is a key tool for elucidating these catalytic mechanisms, primarily through the measurement of kinetic isotope effects (KIEs). nih.govnih.gov

A KIE is a change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov By measuring the ¹⁵N KIE, scientists can infer changes in bonding to the nitrogen atom during the rate-limiting step of the enzymatic reaction. An inverse KIE (k¹⁴/k¹⁵ < 1) suggests that bonding to the nitrogen atom becomes stiffer in the transition state, for instance, due to protonation. nih.gov Conversely, a normal KIE (k¹⁴/k¹⁵ > 1) indicates that a bond to the nitrogen atom is being broken in the transition state.

For example, a study on HIV-1 protease used ¹⁵N KIEs to probe the chemical mechanism of peptide bond cleavage. The observation of a slightly inverse KIE led to a detailed proposed mechanism involving the protonation of a proline nitrogen atom in the transition state. nih.govacs.org

While direct studies involving Cyanogen-15N bromide in KIE experiments are not prominent, the principle can be applied to any reaction involving nitrogen. In the context of enzymes, a common approach is to synthesize a substrate with a ¹⁵N label at a specific position and then measure the rates of the enzyme-catalyzed reaction for both the labeled and unlabeled substrates. sfu.ca

Furthermore, ¹⁵N labeling of the enzyme itself, followed by cyanogen bromide fragmentation, can be used to identify active site residues. By comparing the peptide maps of the enzyme in its active and inhibited states, or before and after reaction with a substrate, researchers can identify residues that are crucial for catalysis. nih.govyoutube.com

Table 2: Hypothetical ¹⁵N Kinetic Isotope Effects and Their Mechanistic Interpretations

| Observed ¹⁵N KIE (k¹⁴/k¹⁵) | Interpretation | Implied Mechanistic Step |

| ~1.000 | No significant change in bonding to nitrogen in the rate-limiting step. | Nitrogen atom is not directly involved in the rate-determining transition state. |

| > 1.0 (Normal) | Bond to the nitrogen atom is breaking in the transition state. | C-N bond cleavage; deamination. |

| < 1.0 (Inverse) | Bonding to the nitrogen atom is becoming stiffer in the transition state. | Protonation of a nitrogen atom; increased bond order to nitrogen. |

This table provides a generalized interpretation of ¹⁵N KIEs. The magnitude of the effect provides further detail about the transition state structure.

These isotopic approaches, combining stable isotope labeling with chemical cleavage, provide dynamic and structural information that is crucial for a complete understanding of enzyme function.

Computational and Theoretical Investigations Pertaining to Cyanogen 15n Bromide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like cyanogen-15N bromide. These methods, which are based on the fundamental laws of quantum mechanics, offer high accuracy and reliability without the need for experimental inputs. bsc.es

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and molecular properties of chemical compounds. bsc.esnih.govyork.ac.uk While ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, DFT methods are also often considered ab initio as they are based on first principles, allowing for the prediction of material behavior from quantum mechanical considerations. york.ac.ukstackexchange.com

For cyanogen (B1215507) bromide and its isotopologues, these calculations provide optimized geometries, energies, and various other molecular properties. nih.gov For instance, the geometry of cyanogen bromide is linear, with the point group C∞v. The calculated bond lengths are approximately 1.158 Å for the C-N bond and 1.789 Å for the C-Br bond. Quantum chemical calculations have also been instrumental in understanding the halogen bonding capabilities of cyanogen bromide, where the bromine atom exhibits a significant σ-hole, facilitating strong interactions with other molecules. nih.gov

Computational methods are highly effective in predicting spectroscopic parameters, which are essential for the experimental characterization of molecules.

Nitrogen-15 NMR Chemical Shifts: The ¹⁵N nucleus is NMR-active with a spin of ½, which leads to narrower line widths compared to the more abundant ¹⁴N isotope. wikipedia.org DFT calculations have become a standard tool for predicting ¹⁵N NMR chemical shifts. researchgate.netarkat-usa.org The chemical shifts are sensitive to the electronic environment of the nitrogen atom and can span a wide range. wikipedia.orgscience-and-fun.de For nitriles, the typical ¹⁵N chemical shift range is between 225 and 240 ppm relative to nitromethane. science-and-fun.dehuji.ac.il The accuracy of these predictions depends on the choice of functional, basis set, and the treatment of solvent effects. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.gov For cyanogen bromide, the fundamental vibrational modes include the C-N stretch, the C-Br stretch, and the bending mode. Isotopic substitution, such as replacing ¹⁴N with ¹⁵N, leads to predictable shifts in these vibrational frequencies. acs.org These calculated frequencies and isotopic shifts are crucial for assigning experimental spectra. acs.orgresearchgate.net For example, the C≡N stretching frequency in BrCN is observed around 2198 cm⁻¹.

Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Properties

Molecular Dynamics Simulations and Isotopic Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and can be used to investigate reactivity and conformational changes. zju.edu.cnchemrxiv.org

MD simulations, particularly those employing reactive force fields (ReaxFF), can model chemical reactions within a dynamic framework. zju.edu.cn This allows for the investigation of the reactivity of this compound in different environments, such as in solution or at interfaces. rsc.org For example, simulations can shed light on the initial stages of reactions, like oxidation processes, by analyzing factors such as absorption rates and charge variations. rsc.org The isotopic labeling with ¹⁵N can be a valuable tool in these simulations to trace the pathways of nitrogen-containing species during a reaction.

While cyanogen bromide is a linear molecule and does not have different conformers in the traditional sense, computational modeling can investigate its interactions with other molecules and how isotopic substitution might subtly influence these interactions. nih.gov For more complex molecules, MD simulations are used to explore the conformational landscape and the preference for certain spatial arrangements of atoms. nih.govrsc.org Isotopic substitution can have minor but discernible effects on the conformational preferences of molecules, which can be explored through detailed computational studies. unibo.it For a small molecule like this compound, these effects would primarily manifest in its intermolecular interactions and vibrational dynamics rather than intramolecular conformational changes.

Compound Names

Emerging Research Frontiers and Future Prospects for Cyanogen 15n Bromide

Development of Novel and Greener Synthetic Approaches

The traditional synthesis of cyanogen (B1215507) bromide involves the reaction of an alkali metal cyanide, such as sodium cyanide, with bromine. wikipedia.org This method is effective and can be adapted for isotopic labeling by using potassium cyanide-¹⁵N (K¹⁵CN) as the starting material. The reaction proceeds by the bromination of the labeled cyanide salt. researchgate.net While established, this pathway involves highly toxic and hazardous reagents, prompting the scientific community to explore safer and more environmentally benign, or "greener," synthetic strategies.

The pursuit of greener chemistry in this context follows two main trajectories: improving the existing process to minimize handling of hazardous materials and developing entirely new, safer cyanating agents. researchgate.net

In-Situ Generation: One approach to mitigate the risks associated with handling neat cyanogen bromide is its in-situ generation. A patented process describes the reaction of cyanide and bromide ions in the presence of a hypochlorite (B82951) and water. google.com This allows the cyanogen bromide to be generated and used directly in the reaction mixture or extracted into a solvent without isolating the hazardous intermediate. This method reduces the risk of exposure and is adaptable for larger-scale industrial applications.

Alternative Cyanating Agents: A significant frontier in green chemistry is the development of alternative electrophilic cyanating agents that are less toxic than cyanogen bromide. researchgate.net While not direct syntheses of BrC¹⁵N, these efforts represent a move toward greener chemical processes for cyanation reactions. Researchers are investigating a variety of compounds and methodologies to replace traditional, more hazardous reagents.

| Reagent/Method | Description | Reference |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | An electrophilic cyanating reagent used as a safer alternative to BrCN for some applications. | researchgate.net |

| Potassium thiocyanate (B1210189) (KSCN) | A low-cost and less toxic cyanide source used in paired electrolysis for the cyanation of diaryl diselenides. | mdpi.com |

| Acetonitrile (CH₃CN) | Investigated as a green and readily available, though less reactive, source of the cyano group in copper-catalyzed reactions. | researchgate.net |

| Electrochemical Synthesis | An emerging green strategy that can use less toxic precursors and avoid harsh chemical oxidants by using electricity to drive reactions. | mdpi.com |

These alternative approaches highlight a trend toward designing inherently safer chemical processes, a core principle of green chemistry. researchgate.net The future development for the synthesis of Cyanogen-¹⁵N bromide will likely focus on integrating these greener principles, potentially through catalytic or electrochemical pathways that can utilize safer ¹⁵N-labeled precursors. researchgate.netresearchgate.net

Integration with Advanced Analytical Techniques for Enhanced Resolution

Cyanogen bromide is a cornerstone reagent in protein chemistry, renowned for its ability to selectively cleave the peptide bond at the C-terminus of methionine residues. wikipedia.org The introduction of a ¹⁵N label into the cyanogen bromide molecule significantly enhances its utility, particularly when coupled with sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS). lucerna-chem.chncsu.edu

NMR Spectroscopy: The ¹⁵N isotope possesses a nuclear spin that is detectable by NMR. While natural abundance of ¹⁵N is low, enrichment allows for a variety of powerful experiments that can elucidate molecular structure, dynamics, and intermolecular interactions. ncsu.edu When Cyanogen-¹⁵N bromide is used to modify a molecule, the ¹⁵N atom serves as a site-specific probe.

Structural Elucidation: ¹⁵N NMR spectroscopy is invaluable for characterizing nitrogen-containing compounds, including the products of cyanation reactions. ncsu.edu It has been used to study the structure of N-substituted-N′-cyanoguanidines and polypseudohalogen anions formed from cyanogen bromide. nih.govrsc.org

Biomolecular Studies: In proteomics and structural biology, proteins can be uniformly labeled with ¹⁵N by growing expression systems in ¹⁵N-enriched media. alfa-chemistry.com The subsequent use of unlabeled or labeled Cyanogen bromide for fragmentation, followed by NMR or MS analysis, provides detailed structural and dynamic information. chemrxiv.org For instance, ¹⁵N-edited HSQC experiments are standard for assigning backbone resonances in proteins.

Mass Spectrometry: In proteomics, the combination of chemical cleavage by cyanogen bromide and mass spectrometry is a powerful tool for protein identification and sequencing (the "bottom-up" approach). bohrium.com The use of isotopically labeled reagents adds another layer of analytical depth.

Differential Labeling: By using a mixture of ¹⁴N- and ¹⁵N-labeled proteins and cleaving them with cyanogen bromide, researchers can distinguish between intramolecular and intermolecular cross-links in protein aggregates via mass spectrometry. nih.gov This provides crucial insights into the architecture of complex protein assemblies, such as amyloid fibrils.

High-Resolution Imaging: Advanced techniques like multi-isotope imaging mass spectrometry (NanoSIMS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can map the distribution of isotopes within a sample. nih.govnih.gov Cells grown with ¹⁵N-labeled amino acids can be analyzed to track metabolic processes. The use of Cyanogen-¹⁵N bromide as a reactive probe could potentially be used to map the location of accessible methionine residues or other reactive sites on a subcellular level.

Advanced Analytical Integrations

| Technique | Application with Cyanogen-¹⁵N Bromide | Benefit |

|---|---|---|

| ¹⁵N NMR | Characterization of reaction products (e.g., polypseudohalogens, cyanamides); studying protein dynamics and interactions. | Provides direct, site-specific information on chemical environment, bonding, and molecular motion at the nitrogen center. ncsu.edunih.gov |

| LC-MS/MS | Identification of peptide fragments after protein cleavage for sequencing and post-translational modification analysis. | Enables high-throughput protein identification and characterization. The ¹⁵N label provides a distinct mass shift for quantitative proteomics. researchgate.netbohrium.com |

| NanoSIMS/ToF-SIMS | Imaging the distribution of the ¹⁵N label in biological samples or on material surfaces. | Offers high spatial resolution mapping of the elemental and isotopic composition, allowing for tracking of the labeled molecule. nih.govnih.gov |

Potential for Applications in Materials Science and Nano-Chemistry

The versatility of cyanogen bromide as a synthetic reagent extends into materials science and the burgeoning field of nano-chemistry. wikipedia.orgresearchgate.net Its ability to introduce the reactive and functional cyano group onto various molecular scaffolds is being exploited to create novel materials with tailored properties. The ¹⁵N-labeled variant is a particularly valuable tool for the characterization and mechanistic study of these new materials.

Energetic Materials: A significant area of research is the synthesis of nitrogen-rich, high-energy-density materials (HEDMs). nih.gov These compounds are sought after for applications as explosives and propellants. Cyanogen bromide is a key building block in the synthesis of various nitrogen-containing heterocyclic precursors, such as triazoles and oxadiazoles, which form the backbone of these energetic compounds. nih.govwipo.intresearchgate.net The incorporation of a ¹⁵N label via Cyanogen-¹⁵N bromide would be instrumental for:

Characterization: Using ¹⁵N NMR to confirm the structure of complex, nitrogen-rich products. ncsu.edu

Mechanistic Studies: Tracking the ¹⁵N atom through multi-step syntheses to elucidate reaction pathways.

Decomposition Analysis: Studying the thermal decomposition of energetic materials to understand their stability and performance.

Polypseudohalogens and Ionic Liquids: Recent research has explored the ability of cyanogen bromide to act as a halogen-bond donor, similar to interhalogens, leading to the formation of new polypseudohalogen anions like [Br(BrCN)]⁻ and [Br(BrCN)₃]⁻. nih.govfu-berlin.de When combined with large organic cations, these anions can form room-temperature ionic liquids (RT-ILs). These novel materials have shown promise in metal recycling, with the ability to dissolve elemental gold. nih.gov The ¹⁵N label is critical for studying the behavior of these compounds in solution using ¹⁵N NMR spectroscopy, providing insights into their dynamic and structural properties. nih.govfu-berlin.de

Functionalized Nanomaterials: Nanotechnology focuses on creating materials with unique properties by engineering them at the nanoscale. nano.gov Applications include advanced coatings, catalysts, and functional fabrics. A key strategy in nano-chemistry is the surface functionalization of nanoparticles or other nanostructures to impart specific chemical reactivity or properties. Cyanogen bromide can be used to activate surfaces (e.g., those with hydroxyl groups) or to synthesize functional molecules like cyanamides that can then be attached to nanomaterials. wikipedia.org Using Cyanogen-¹⁵N bromide in this context would provide an unambiguous spectroscopic tag to:

Confirm the successful covalent attachment of the functional group to the nanomaterial surface.

Quantify the degree of surface functionalization.

Probe the chemical environment of the attached group using solid-state ¹⁵N NMR.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。